molecular formula C17H27BN2O4 B1408530 (3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704096-32-1

(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid

Cat. No.: B1408530
CAS No.: 1704096-32-1
M. Wt: 334.2 g/mol
InChI Key: DQPSSKIHVQBJNF-UHFFFAOYSA-N
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Description

(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group and a piperazine moiety. The piperazine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes . The ethyl chain connecting the phenyl and piperazine groups provides conformational flexibility, which may influence binding interactions in medicinal chemistry applications. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures, critical in drug discovery .

Properties

IUPAC Name

[3-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-13(14-6-5-7-15(12-14)18(22)23)19-8-10-20(11-9-19)16(21)24-17(2,3)4/h5-7,12-13,22-23H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPSSKIHVQBJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride to protect the nitrogen atoms, forming tert-butoxycarbonyl piperazine.

    Alkylation: The protected piperazine is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Coupling with Phenylboronic Acid: The alkylated piperazine derivative is coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step forms the desired (3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Boronic esters and anhydrides.

    Reduction: Boranes and boronate esters.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is explored for its potential as a biochemical probe and in the development of boron-containing drugs.

    Medicine: Research is ongoing to investigate its role in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting biomolecules. The piperazine moiety may also contribute to its biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related boronic acid derivatives containing piperazine and Boc-protected groups:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Reference
(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid C₁₇H₂₆BN₂O₃ 323.21 Not explicitly listed Boc-protected piperazine, ethyl linker, phenylboronic acid
(3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid C₁₅H₂₂BN₃O₂ 307.17 Not listed Boc-piperazine directly attached to phenylboronic acid (no ethyl linker)
(4-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenyl)boronic acid C₁₈H₂₇BFN₂O₄ 377.23 1704064-07-2 Fluorinated phenyl, propoxy linker, Boc-piperazine
(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid C₁₅H₂₅BN₂O₃ 292.18 1704063-57-9 Ethylpiperazine, propoxy linker, phenylboronic acid (no Boc group)
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid C₁₃H₂₀BClN₂O₂ 282.58 1704074-25-8 Chloro-substituted phenyl, ethylpiperazine, methyl linker
(4-((4-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid C₂₉H₃₈BFN₂O₃Si 520.52 1704073-71-1 Fluorinated phenyl, tert-butyldiphenylsilyl-protected piperazine, ethyl linker

Key Observations

Structural Variations: Linker Type: The target compound’s ethyl linker (vs. Protecting Groups: The Boc group (in the target compound) offers stability under basic conditions compared to silyl-protected analogs (e.g., ), which require acidic deprotection . Substituents: Fluorine or chlorine substitutions (e.g., ) modulate electronic properties and solubility, whereas the Boc group improves synthetic versatility .

Synthetic Applications :

  • The target compound’s boronic acid group enables participation in Suzuki-Miyaura couplings, a cornerstone of aryl-aryl bond formation .
  • Compounds like (4-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenyl)boronic acid () highlight the utility of fluorine in enhancing metabolic stability, a feature absent in the target compound.

Physicochemical Properties :

  • The ethyl linker in the target compound likely confers higher solubility in organic solvents compared to bulkier tert-butyldiphenylsilyl derivatives ().
  • Molecular weights vary significantly (282.58–520.52 g/mol), impacting pharmacokinetic parameters like membrane permeability .

Medicinal Chemistry Relevance :

  • Piperazine-containing boronic acids are prevalent in kinase inhibitors and protease-targeting drugs. The Boc group in the target compound allows for selective deprotection to generate free amines for further functionalization .
  • Ethylpiperazine derivatives (e.g., ) are explored for CNS drug development due to their ability to cross the blood-brain barrier.

Biological Activity

(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative notable for its unique structural features, including a boronic acid group, a phenyl ring, and a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group. This compound has garnered interest in biological research due to its potential applications in drug development, enzyme inhibition, and as a biochemical probe.

The compound's structure allows it to participate in various chemical reactions, including:

  • Oxidation : The boronic acid group can be oxidized to form boronic esters or anhydrides.
  • Reduction : Reduction can convert the boronic acid to boranes or boronate esters.
  • Substitution : The compound can engage in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

The biological activity of this compound largely stems from the reactivity of the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful for enzyme inhibition and biomolecule detection. The piperazine moiety may enhance its interaction with specific biological targets, including receptors and enzymes.

Antioxidant Activity

Research indicates that boronic acids exhibit significant antioxidant properties. In studies involving derivatives of phenylboronic acid, compounds demonstrated high radical scavenging activity measured through various assays such as DPPH and ABTS. For instance, related compounds showed IC50 values indicating potent antioxidant activity, suggesting that (3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid may similarly exhibit these beneficial effects in biological systems .

Antibacterial Activity

Boronic acids have been recognized for their antibacterial properties. The compound was tested against several bacterial strains, including Escherichia coli, showing effectiveness at concentrations around 6.50 mg/mL. This suggests potential applications in developing antibacterial agents .

Anticancer Activity

In vitro studies have shown that related boronic acids can exhibit cytotoxic effects on cancer cell lines. For example, one study reported an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells for a similar boron compound. This indicates that (3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid may also possess anticancer properties worthy of further investigation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably:

  • Acetylcholinesterase: Moderate inhibition with an IC50 of 115.63 µg/mL.
  • Butyrylcholinesterase: Strong inhibition with an IC50 of 3.12 µg/mL.
  • Antiurease and antithyrosinase activities were also assessed, demonstrating promising inhibition profiles .

Case Studies and Research Findings

Activity IC50 Value Notes
Antioxidant (DPPH)0.14 µg/mLHigh radical scavenging potential
Antibacterial (E. coli)6.50 mg/mLEffective against common bacterial strains
Anticancer (MCF-7)18.76 µg/mLSignificant cytotoxicity observed
Acetylcholinesterase115.63 µg/mLModerate inhibition
Butyrylcholinesterase3.12 µg/mLStrong inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid
Reactant of Route 2
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(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid

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